molecular formula C28H29N5O2S B12159193 2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-hydroxyphenyl)methylidene]acetohydrazide

2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B12159193
M. Wt: 499.6 g/mol
InChI Key: HUXYIJSPJIXPME-RHANQZHGSA-N
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Description

2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound featuring a triazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated triazole intermediate.

    Hydrazide Formation: The hydrazide moiety is formed by reacting the triazole-thiol intermediate with hydrazine hydrate.

    Schiff Base Formation: The final step involves the condensation of the hydrazide with 2-hydroxybenzaldehyde under reflux conditions to form the Schiff base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding hydrazide and aldehyde.

    Substitution: The triazole ring can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenated reagents and nucleophiles are used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazides and aldehydes.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can exhibit interesting catalytic properties.

Biology

Biologically, the compound is investigated for its potential antimicrobial and antifungal activities. The triazole ring is known for its bioactivity, and modifications can enhance its efficacy.

Medicine

In medicinal chemistry, this compound is explored for its potential as an anticancer agent. The Schiff base moiety can interact with biological targets, leading to apoptosis in cancer cells.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activities. The Schiff base can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of their function. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-hydroxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole ring and the Schiff base allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H29N5O2S

Molecular Weight

499.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C28H29N5O2S/c1-19-9-15-23(16-10-19)33-26(20-11-13-22(14-12-20)28(2,3)4)31-32-27(33)36-18-25(35)30-29-17-21-7-5-6-8-24(21)34/h5-17,34H,18H2,1-4H3,(H,30,35)/b29-17-

InChI Key

HUXYIJSPJIXPME-RHANQZHGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C\C3=CC=CC=C3O)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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